molecular formula C18H17N3OS B2536663 2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide CAS No. 922675-52-3

2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Cat. No. B2536663
CAS RN: 922675-52-3
M. Wt: 323.41
InChI Key: YWAPTNAUARUOKR-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide, also known as DPTA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPTA is a thiazole-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Corrosion Inhibition

A study by Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, evaluating their effectiveness as corrosion inhibitors. This research underscores the potential of acetamide derivatives in protecting metals against corrosion in acidic and oil medium environments, highlighting the broad applicability of such compounds in industrial settings (Yıldırım & Cetin, 2008).

Catalysis

Magubane et al. (2017) explored the catalytic capabilities of compounds derived from pyridine and isoxazolidine in asymmetric transfer hydrogenation of ketones. This study provides insights into the utility of pyridine-based compounds in facilitating chemical reactions, a key aspect of synthetic chemistry (Magubane et al., 2017).

Antimicrobial Activity

Bondock et al. (2008) developed new heterocycles incorporating antipyrine moiety for antimicrobial purposes, including 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives. This research highlights the antimicrobial potential of acetamide derivatives, suggesting their role in developing new therapeutic agents (Bondock et al., 2008).

Antiproliferative Studies

Alqahtani and Bayazeed (2020) synthesized pyridine-thiazole compounds linked through a spacer, demonstrating significant anticancer activity against various cancer cell lines. This underscores the therapeutic potential of structurally complex acetamide derivatives in oncology research (Alqahtani & Bayazeed, 2020).

Quantum Mechanical Studies and Ligand-Protein Interactions

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, assessing their potential in photovoltaic efficiency and ligand-protein interactions. Such studies indicate the multifaceted applications of acetamide derivatives in both energy sectors and biological research (Mary et al., 2020).

Future Directions

: Sigma-Aldrich: 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol : IMPPAT: Indian Medicinal Plants, Phytochemistry, and Therapeutics

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-5-6-14(13(2)8-12)9-17(22)21-18-20-16(11-23-18)15-4-3-7-19-10-15/h3-8,10-11H,9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAPTNAUARUOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dimethylphenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

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